Cxcr2-IN-1

描述

CXCR2-IN-1 is a small molecule inhibitor that targets the CXC chemokine receptor 2 (CXCR2). This receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in the chemotaxis of neutrophils and other immune cells. CXCR2 is involved in various inflammatory responses and has been implicated in the progression of several diseases, including cancer, chronic obstructive pulmonary disease (COPD), and sepsis .

准备方法

合成路线和反应条件: CXCR2-IN-1 的合成通常涉及多个步骤,从市售的起始原料开始。关键步骤包括形成核心结构,然后进行官能团修饰以增强化合物对 CXCR2 的亲和力和选择性。常见的合成路线包括:

核心结构的形成: 此步骤通常涉及在受控条件下进行环化反应。

官能团修饰: 这些步骤可能包括卤化、烷基化或酰化反应,以引入增强化合物活性的特定官能团。

工业生产方法: this compound 的工业生产涉及实验室合成程序的放大。这需要优化反应条件以确保高产率和纯度。 可以使用连续流化学和自动化合成等技术来实现高效的大规模生产 .

化学反应分析

Mechanism of Action and Receptor Interactions

CXCR2-IN-1 inhibits CXCR2 by binding to its extracellular or transmembrane domains, preventing activation by endogenous ligands like CXCL1, CXCL8 (IL-8), and MIF . Key mechanistic insights include:

- Competitive Antagonism : this compound blocks ligand binding (e.g., CXCL8 with CXCR2 dissociation constant ) , reducing downstream signaling.

- Receptor Desensitization : Unlike agonists, this compound does not induce receptor phosphorylation at Ser³⁴²/³⁴⁶/³⁴⁷/³⁴⁸ residues , avoiding internalization and maintaining surface receptor density.

- G Protein Decoupling : Prevents Gαᵢ activation, suppressing phospholipase C-β (PLC-β)-mediated calcium flux and phosphoinositide hydrolysis .

Signaling Pathway Disruption

This compound modulates critical pathways associated with CXCR2 activity:

Structural and Binding Insights

While the exact chemical structure of this compound is undisclosed, its pharmacological profile suggests:

- Selectivity : Exhibits >100-fold selectivity for CXCR2 over CXCR1 , avoiding cross-reactivity with closely related receptors.

- Central Penetration : Optimized for blood-brain barrier permeability, enabling potential CNS applications .

Pharmacological Comparisons

This compound outperforms other CXCR2 antagonists in preclinical models:

Research Gaps and Limitations

- Chemical Synthesis : No published data on synthetic routes, stereochemistry, or stability.

- Metabolic Pathways : Hepatic clearance and CYP450 interactions remain uncharacterized.

- In Vivo Specificity : Limited evidence for off-target effects on related GPCRs (e.g., CCR5 or CXCR3) .

Key Citations

科学研究应用

Cancer Treatment

Cxcr2-IN-1 has shown promise in cancer therapy by inhibiting tumor growth and metastasis. Studies indicate that CXCR2 plays a critical role in tumor-associated processes such as angiogenesis, invasion, and chemoresistance. Inhibition of CXCR2 has been linked to decreased tumor cell proliferation and increased apoptosis in various cancer models, including breast cancer and pancreatic cancer .

Case Study: Breast Cancer

In preclinical models, the knockout of the CXCR2 gene in host cells led to significant inhibition of tumor growth and enhanced sensitivity to chemotherapy . Additionally, elevated CXCR2 expression correlates with poor prognosis in solid tumors, suggesting that targeting this receptor could improve treatment outcomes.

Inflammatory Diseases

This compound is being investigated for its potential in treating chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and rheumatoid arthritis. Research indicates that CXCR2 antagonists can reduce neutrophil infiltration and associated tissue damage in these diseases .

Case Study: Chronic Obstructive Pulmonary Disease

In animal models of COPD, the use of CXCR2 inhibitors resulted in decreased mucus secretion and reduced airway inflammation, highlighting the therapeutic potential of this compound in managing respiratory diseases .

Neurological Disorders

Recent studies suggest that CXCR2 may be involved in neuroinflammatory processes. The inhibition of CXCR2 has been shown to protect against neurodegeneration in models of multiple sclerosis and other central nervous system (CNS) disorders .

Case Study: Experimental Autoimmune Encephalomyelitis

Targeted deletion of CXCR2 in oligodendrocytes improved remyelination following induced experimental autoimmune encephalomyelitis, indicating that this compound could serve as a therapeutic agent for demyelinating diseases .

Data Tables

作用机制

CXCR2-IN-1 通过与 CXCR2 受体结合并抑制其活化来发挥作用。这阻止受体与配体(如 CXCL8(白细胞介素-8))相互作用,从而阻断下游信号通路。CXCR2 的抑制导致中性粒细胞和其他免疫细胞的趋化减少,进而减少炎症和肿瘤进展。 涉及的分子靶点和途径包括 G 蛋白信号级联和肌动蛋白细胞骨架动力学的调节 .

类似化合物:

This compound 的独特性: 与其他类似化合物相比,this compound 在对 CXCR2 的高亲和力和选择性方面独树一帜。 它在临床前研究中已显示出强大的抗炎和抗癌作用,使其成为研究和潜在治疗应用的宝贵工具 .

相似化合物的比较

Danirixin: Another CXCR2 inhibitor that has been studied for its effects on neutrophil migration and activation in COPD.

Uniqueness of CXCR2-IN-1: this compound is unique in its high affinity and selectivity for CXCR2 compared to other similar compounds. It has demonstrated potent anti-inflammatory and anticancer effects in preclinical studies, making it a valuable tool for research and potential therapeutic applications .

生物活性

Cxcr2-IN-1 is a small molecule inhibitor targeting the C-X-C chemokine receptor type 2 (CXCR2), a G-protein coupled receptor (GPCR) that plays a critical role in mediating inflammatory responses and tumor progression. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on neutrophil behavior, and implications in various disease contexts, particularly cancer and inflammation.

This compound functions primarily by inhibiting the CXCR2 receptor, which is activated by various ligands, including chemokines such as CXCL1 and CXCL8 (IL-8). Upon ligand binding, CXCR2 initiates intracellular signaling cascades that lead to neutrophil migration, activation, and degranulation. The inhibition of CXCR2 by this compound disrupts these processes, thereby modulating inflammatory responses and potentially reducing tumor progression.

Key Signaling Pathways

- Calcium Mobilization : CXCR2 activation leads to increased intracellular calcium levels, essential for neutrophil chemotaxis and activation. This compound effectively reduces this calcium mobilization, thereby impairing neutrophil function .

- MAPK Pathway Activation : CXCR2 signaling involves mitogen-activated protein kinases (MAPKs), which are crucial for cell proliferation and survival. Inhibition by this compound can downregulate these pathways, affecting cell growth in tumors .

Biological Effects

The biological effects of this compound have been studied across various models, particularly focusing on its impact on neutrophil behavior and tumor microenvironments.

Neutrophil Migration and Function

Studies have demonstrated that this compound significantly reduces neutrophil migration in response to chemokines. This effect is particularly relevant in inflammatory diseases where excessive neutrophil infiltration contributes to tissue damage.

Table 1: Effects of this compound on Neutrophil Functions

| Function | Effect of this compound |

|---|---|

| Calcium Mobilization | Decreased |

| Chemotaxis | Inhibited |

| Degranulation | Reduced |

| Reactive Oxygen Species (ROS) | Lowered |

Cancer Models

In preclinical studies involving mouse models of cancer, this compound has shown promising results in reducing tumor growth and metastasis. For instance:

- In ovarian cancer models, treatment with this compound led to decreased angiogenesis and reduced tumor size compared to controls .

- A study on renal cell carcinoma indicated that CXCR2 inhibition resulted in significant reductions in tumor volume and improved survival rates .

Inflammatory Diseases

This compound has also been evaluated for its therapeutic potential in inflammatory diseases:

- In models of acute respiratory distress syndrome (ARDS), administration of this compound reduced neutrophil infiltration into the lungs, leading to improved outcomes .

- Chronic obstructive pulmonary disease (COPD) studies indicated that CXCR2 antagonism could mitigate airway inflammation and improve lung function .

Research Findings

Recent findings underscore the importance of the CXCR2 pathway in both inflammation and cancer. Key observations include:

- Neutrophil Dynamics : CXCR2 is crucial for the recruitment of neutrophils to sites of infection or injury. Its inhibition alters the dynamics of immune cell infiltration, which can be beneficial in conditions characterized by excessive inflammation .

- Tumor Microenvironment : The presence of CXCR2+ neutrophils has been correlated with poor prognosis in various cancers, suggesting that targeting this receptor may enhance therapeutic efficacy against tumors .

属性

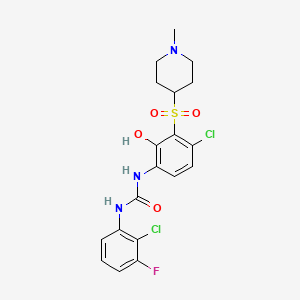

IUPAC Name |

1-(2-chloro-3-fluorophenyl)-3-[4-chloro-2-hydroxy-3-(1-methylpiperidin-4-yl)sulfonylphenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2FN3O4S/c1-25-9-7-11(8-10-25)30(28,29)18-12(20)5-6-15(17(18)26)24-19(27)23-14-4-2-3-13(22)16(14)21/h2-6,11,26H,7-10H2,1H3,(H2,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYOBCUGMDKPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。